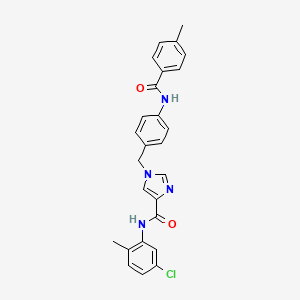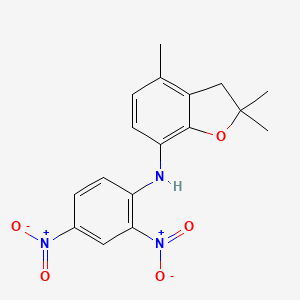
N-(2,4-dinitrophenyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dinitrophenyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine is an organic compound that belongs to the class of dinitrophenyl derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a dinitrophenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dinitrophenyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable precursor molecule. One common method is the condensation reaction between 2,4-dinitrophenylhydrazine and a benzofuran derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as distillation and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dinitrophenyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-(2,4-dinitrophenyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2,4-dinitrophenyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine involves its interaction with cellular components. The compound is known to uncouple oxidative phosphorylation in mitochondria, leading to a disruption of ATP synthesis and increased production of reactive oxygen species (ROS) . This mechanism is similar to that of other dinitrophenyl compounds and is responsible for its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A well-known uncoupler of oxidative phosphorylation with similar chemical structure and properties.
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds and has similar reactivity.
Uniqueness
N-(2,4-dinitrophenyl)-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine is unique due to its benzofuran ring system, which imparts distinct chemical and biological properties compared to other dinitrophenyl derivatives. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2,4-dinitrophenyl)-2,2,4-trimethyl-3H-1-benzofuran-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-10-4-6-14(16-12(10)9-17(2,3)25-16)18-13-7-5-11(19(21)22)8-15(13)20(23)24/h4-8,18H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEKMLLCHFVOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2579168.png)
![8-(3,4-dimethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2579170.png)
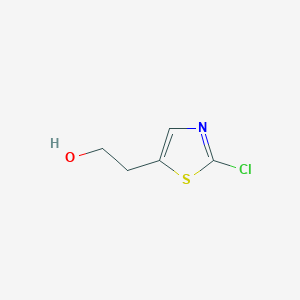
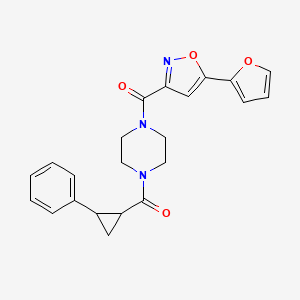
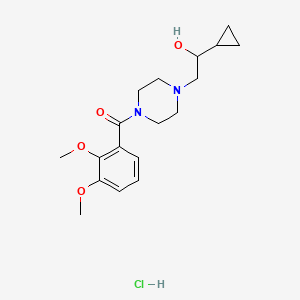
![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2579180.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2579182.png)
![N-[4-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)phenyl]propane-1-sulfonamide](/img/structure/B2579184.png)
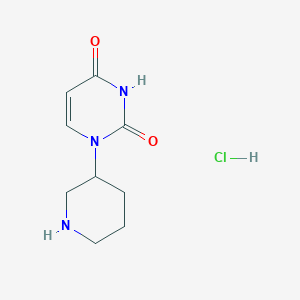
![1-(2-Oxa-7-azaspiro[3.4]octan-7-yl)prop-2-en-1-one](/img/structure/B2579186.png)

![Methyl 2-[2-(chlorosulfonyl)-5-methoxyphenyl]acetate](/img/structure/B2579190.png)
